molecular formula C6H14N2 B1312811 (R)-2-Ethyl-piperazine CAS No. 393781-72-1

(R)-2-Ethyl-piperazine

Cat. No.: B1312811
CAS No.: 393781-72-1
M. Wt: 114.19 g/mol
InChI Key: DXOHZOPKNFZZAD-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Context of Piperazine (B1678402) Derivatives in Organic Synthesis Research

The journey of piperazine in the scientific world began in the early 1900s, initially finding application in the treatment of gout. rjptonline.org However, its true potential in organic and medicinal chemistry was realized over subsequent decades. The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, offers a versatile template for chemical modification. nih.gov Early research primarily focused on the synthesis and exploration of N-substituted piperazine derivatives. These efforts led to the discovery of a wide array of compounds with diverse pharmacological activities, including anthelmintic, antipsychotic, and antidepressant properties. encyclopedia.pubnih.govresearchgate.net

The development of synthetic methodologies to introduce substituents onto the carbon atoms of the piperazine ring was a later, yet crucial, advancement. encyclopedia.pub This opened up new avenues for creating more complex and structurally diverse molecules. The synthesis of piperazine-2,3-dione derivatives, for instance, expanded the chemical space accessible to researchers. ekb.eg The continual development of novel synthetic routes, including palladium-catalyzed reactions and C-H functionalization, has further solidified the importance of piperazine derivatives in modern organic synthesis. encyclopedia.pubnih.gov

Role of Chirality in Advanced Chemical Synthesis and Medicinal Chemistry

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry with profound implications for biological systems. researchfloor.org The two mirror-image forms of a chiral molecule, known as enantiomers, can exhibit vastly different biological activities. researchfloor.orglifechemicals.com This is because biological targets, such as enzymes and receptors, are themselves chiral and interact stereoselectively with drug molecules. researchfloor.orgjuniperpublishers.com

The significance of chirality in drug design became tragically apparent with the thalidomide (B1683933) disaster, where one enantiomer was an effective sedative while the other caused severe birth defects. lifechemicals.com This event spurred a paradigm shift in the pharmaceutical industry, leading to a greater emphasis on the development of single-enantiomer drugs. rsc.org The use of single enantiomers can lead to improved therapeutic efficacy, reduced side effects, and a better understanding of a drug's mechanism of action. lifechemicals.com

Advanced chemical synthesis now heavily relies on asymmetric synthesis, which encompasses methods to produce a single enantiomer of a chiral compound. nih.gov This can be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, and enzymes. nih.govnih.gov The ability to selectively synthesize one enantiomer over the other is a hallmark of modern synthetic chemistry and is indispensable in the creation of sophisticated and effective pharmaceuticals.

The Academic and Industrial Importance of (R)-2-Ethyl-piperazine as a Chiral Scaffold

The presence of the ethyl group at the 2-position of the piperazine ring introduces a specific chiral center, and the (R)-configuration dictates the absolute stereochemistry. This allows for the synthesis of enantiomerically pure compounds, which is a critical requirement for modern drug development. chemshuttle.com The academic interest in this compound lies in its utility for creating novel chiral ligands, catalysts, and as a key component in the synthesis of complex natural products and their analogs.

From an industrial perspective, this compound is a key intermediate in the synthesis of various pharmaceutical agents. Its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties. The piperazine core can enhance water solubility and bioavailability, while the chiral ethyl group can impart the necessary stereochemistry for potent and selective interaction with biological targets. mdpi.com The demand for enantiomerically pure building blocks like this compound is driven by the pharmaceutical industry's continuous quest for safer and more effective medicines.

Below is a data table summarizing key information about this compound and related compounds.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Characteristic
This compound393781-72-1C6H14N2114.19Chiral Building Block
tert-butyl (R)-2-ethylpiperazine-1-carboxylate393781-70-9C11H22N2O2214.31Protected Chiral Intermediate
1-ethyl-2,3-dioxo-piperazineNot AvailableC6H10N2O2142.16Piperazine Derivative
1-[2-(2-hydroxyethoxy)ethyl]piperazineNot AvailableC8H18N2O2174.24Piperazine Derivative

This table provides a snapshot of the chemical properties of this compound and some of its derivatives, highlighting their role as fundamental components in the synthesis of more complex molecules. The continued exploration and application of this chiral scaffold will undoubtedly lead to further advancements in both chemical synthesis and medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-2-6-5-7-3-4-8-6/h6-8H,2-5H2,1H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXOHZOPKNFZZAD-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401314523
Record name (2R)-2-Ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

393781-72-1
Record name (2R)-2-Ethylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=393781-72-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R)-2-Ethylpiperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401314523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for R 2 Ethyl Piperazine and Its Chiral Analogues

Asymmetric Synthesis Approaches for Chiral Piperazines

The creation of a specific stereocenter, as in (R)-2-Ethyl-piperazine, requires methods that can selectively produce one enantiomer over the other. Three primary strategies have been developed for the asymmetric synthesis of chiral piperazines: the use of chiral auxiliaries, catalytic routes, and synthesis from chiral pool precursors.

Chiral Auxiliary-Based Strategies

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a reaction. wikipedia.orggoogle.com After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy offers high levels of diastereocontrol, and the resulting diastereomers can typically be separated using standard laboratory techniques like chromatography or crystallization. wikipedia.org

One notable example involves the use of sulfinylimines, such as Ellman's auxiliary, derived from chiral amino alcohols. For instance, the synthesis of homochiral piperazines has been achieved through the diastereoselective nucleophilic addition to homochiral α-amino sulfinylimines. This approach provides a pathway to stereochemically defined piperazine (B1678402) building blocks, which are valuable in drug discovery. nih.gov

Table 1: Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction Directed Key Feature
Evans' Oxazolidinones Alkylation, Aldol Reactions Provides high diastereoselectivity through steric hindrance.
Ellman's Sulfinamide Addition to Imines Forms diastereomeric sulfinylimines that direct nucleophilic attack. nih.gov
(R)-phenylglycinol Nucleophilic Addition Used to create chiral α-amino sulfinylimines for piperazine synthesis. nih.gov

| SAMP/RAMP | Alkylation of Hydrazones | Creates chiral hydrazones that undergo highly diastereoselective alkylation. |

Catalytic Diastereoselective and Enantioselective Routes

Catalytic methods provide an atom-economical and efficient route to chiral piperazines by using a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. These routes can be either diastereoselective, where a pre-existing chiral center directs the formation of a new one, or enantioselective, where a chiral catalyst creates a stereocenter from a prochiral substrate.

Palladium-catalyzed reactions have proven particularly effective. For example, a highly diastereoselective intramolecular palladium-catalyzed hydroamination has been used as a key step in a modular synthesis of 2,6-disubstituted piperazines. nih.gov Another powerful method is the catalytic enantioselective synthesis of α-tertiary piperazin-2-ones via asymmetric allylic alkylation, which can then be reduced to the corresponding chiral piperazines. rsc.org This palladium-catalyzed decarboxylative allylic alkylation allows for the synthesis of a variety of highly enantioenriched piperazine precursors. rsc.org

Organocatalysis has also emerged as a valuable tool. A three-step, one-pot procedure using organocatalysis allows for the enantioselective synthesis of N-protected piperazines with chiral alkyl groups at the C-2 position, starting from simple aldehydes. nih.gov This method avoids reliance on the chiral pool and can produce either enantiomer by selecting the appropriate (R)- or (S)-organocatalyst. nih.gov

Table 2: Overview of Catalytic Routes to Chiral Piperazines

Catalytic System Reaction Type Key Advantage
Palladium/PHOX Ligands Asymmetric Allylic Alkylation Access to α-tertiary and α-secondary piperazin-2-ones with high enantioselectivity. rsc.org
Palladium Catalyst Intramolecular Hydroamination Modular synthesis of trans-2,6-disubstituted piperazines. nih.gov
Iridium Catalyst [3+3] Cycloaddition of Imines Atom-economical synthesis of C-substituted piperazines with high regio- and diastereoselective control. acs.org

| (R)- or (S)-Organocatalyst | One-pot α-alkylation/cyclization | Rapid preparation of C-2 functionalized piperazines from simple aldehydes. nih.gov |

Synthesis from Chiral Pool Precursors

The chiral pool refers to the collection of inexpensive, enantiomerically pure compounds available from natural sources, such as amino acids and carbohydrates. rsc.org Synthesizing chiral piperazines from these precursors is a common and effective strategy, as the starting material already contains the desired stereochemistry.

Amino acids are particularly useful starting materials for producing enantiomerically pure 2-substituted piperazines. A synthetic route starting from α-amino acids can yield orthogonally protected, chiral 2-substituted piperazines in four steps. rsc.org A key transformation in this sequence is an aza-Michael addition between a chiral 1,2-diamine (derived from the amino acid) and an in situ generated vinyl sulfonium (B1226848) salt. rsc.org This methodology has been successfully applied to multigram-scale synthesis, demonstrating its practicality. rsc.org Similarly, a Pd-catalyzed carboamination reaction allows for the stereoselective preparation of piperazine derivatives starting from commercial amino acids. nih.gov

Strategies for Regioselective Functionalization of the Piperazine Ring

Once the chiral piperazine core, such as this compound, is synthesized, further modification is often required to produce the final target molecule. The two nitrogen atoms of the piperazine ring present a challenge for regioselectivity. Therefore, strategies to selectively functionalize one nitrogen over the other are crucial.

N-Alkylation and N,N'-Dialkylation Techniques

Direct N-alkylation of the piperazine ring is a fundamental transformation. In an unsymmetrically substituted piperazine like this compound, the two nitrogen atoms (N1 and N4) are chemically distinct, which can sometimes allow for regioselective alkylation based on steric or electronic differences. However, achieving high selectivity often requires the use of protecting groups.

When one nitrogen is protected, the remaining secondary amine can be selectively alkylated through various methods, including reductive amination or nucleophilic substitution with alkyl halides. For instance, after selective protection of one nitrogen, the other can react with tert-butyl bromoacetate (B1195939) in the presence of a base like triethylamine (B128534) to achieve mono-N-alkylation. researchgate.net Complete control over the functionalization pattern is best achieved by using orthogonal protecting groups, which can be removed under different conditions, allowing for stepwise N-alkylation.

Introduction of Protecting Groups (e.g., tert-butoxycarbonyl (Boc))

Protecting groups are essential tools for managing the reactivity of the two nitrogen atoms in the piperazine ring, thereby enabling regioselective functionalization. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines because it is stable under many reaction conditions but can be easily removed with acid, such as trifluoroacetic acid or hydrochloric acid. wikipedia.org

The synthesis of mono-Boc protected piperazine is a key industrial process. google.comchemicalbook.com By reacting piperazine with di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is possible to selectively protect one of the nitrogen atoms. chemicalbook.com With one nitrogen masked as a Boc-carbamate, the other, more nucleophilic secondary amine is available for further reactions, such as alkylation or acylation. researchgate.net This strategy allows for the controlled, stepwise introduction of different substituents onto the N1 and N4 positions. For example, a protocol involving the aminolysis of nosylamide-activated aziridines followed by cyclization can produce optically pure N-Boc-protected piperazines.

Table 3: Common Protecting Groups for Piperazine Functionalization

Protecting Group Abbreviation Introduction Reagent Cleavage Condition
tert-butoxycarbonyl Boc Di-tert-butyl dicarbonate (Boc₂O) Strong Acid (e.g., TFA, HCl) wikipedia.org
Benzyloxycarbonyl Cbz or Z Benzyl chloroformate Hydrogenolysis (e.g., H₂, Pd/C)
Nosyl Ns 2-Nitrobenzenesulfonyl chloride Thiolates (e.g., thiophenol)

| Trifluoroacetyl | TFA | Trifluoroacetic anhydride (B1165640) | Mild base (e.g., K₂CO₃ in MeOH) |

Stereoselective Alkylation of Piperazin-2-ones

A prominent strategy for the synthesis of chiral piperazines is the stereoselective alkylation of piperazin-2-one (B30754) precursors, followed by reduction. The asymmetric palladium-catalyzed decarboxylative allylic alkylation of N-protected piperazin-2-ones is a key method for creating highly enantioenriched α-secondary and α-tertiary piperazin-2-ones. nih.govcaltech.edu This approach allows for the introduction of various substituents at the stereocenter. nih.gov

The process typically involves a palladium catalyst, such as [Pd₂(pmdba)₃], and a chiral ligand, like (S)-(CF₃)₃-tBuPHOX, in a suitable solvent such as toluene. caltech.edu The reaction conditions are optimized to achieve high yields and enantioselectivity. Once the chiral piperazin-2-one is formed, it can be converted to the corresponding chiral piperazine. nih.govcaltech.edu This conversion is often accomplished in two steps: first, the removal of protecting groups (e.g., hydrolysis of a benzoyl group), followed by the reduction of the amide carbonyl group, often using a reducing agent like LiAlH₄. nih.govdicp.ac.cn This final reduction step yields the desired chiral piperazine, such as this compound, while maintaining the optical purity established during the alkylation step. dicp.ac.cn

Quantum chemical studies have been employed to understand the origin of stereoselectivity in the C3-alkylation of 1,4-disubstituted-piperazin-2-ones. benjamin-bouvier.fr These computational models analyze the pre-reaction complexes, transition states, and post-reaction complexes to elucidate the factors controlling the enantiofacial discrimination, which appears to be a delicate balance between steric hindrance and the conformational control of the piperazine ring. benjamin-bouvier.fr

Table 1: Examples of Asymmetric Allylic Alkylation of Piperazin-2-ones

Novel Synthetic Pathways and Mechanistic Investigations

Recent advancements in organic synthesis have led to the development of novel and efficient pathways for constructing chiral piperazine frameworks. These methods include reductive cyclizations, multicomponent reactions, and base-induced ring closures, offering alternative strategies to traditional synthetic routes.

A novel approach for the synthesis of substituted piperazines involves a sequence of double Michael addition followed by a stereoselective catalytic reductive cyclization. nih.gov This method utilizes primary amines and nitrosoalkenes as the initial building blocks. The primary amine undergoes a sequential double Michael addition to the nitrosoalkenes, forming a bis(oximinoalkyl)amine intermediate. nih.gov

This dioxime intermediate is then subjected to catalytic reductive cyclization to form the piperazine ring. nih.gov The mechanism proposed for this key step involves the catalytic hydrogenolysis of the N-O bonds to yield a diimine intermediate, which then cyclizes to a dihydropyrazine (B8608421). nih.gov Subsequent hydrogenation of the imine bonds within this cyclic intermediate affords the final piperazine product. nih.gov This process has been shown to be stereoselective, predominantly forming cis-isomers in the case of 2,6-disubstituted products, which is attributed to the addition of dihydrogen from the less sterically hindered face of the dihydropyrazine intermediate. nih.gov Catalysts such as Palladium on carbon (Pd/C) are effective for this transformation. nih.gov

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like substituted piperazines in a single synthetic operation. One such strategy is a one-pot, three-component synthesis that yields highly substituted and functionalizable piperazines with excellent stereoselectivity (de, ee >99%). nih.gov This method involves the Sₙ2-type ring-opening of an N-activated aziridine (B145994) by an aniline, followed by a palladium-catalyzed annulation with a propargyl carbonate to construct the piperazine ring. nih.gov

Another versatile MCR approach involves a Ugi-tetrazole reaction. acs.org This method uses an α-halo oxo-component, an isocyanide, trimethylsilyl (B98337) azide, and a suitably protected 2-aminoethylamine derivative. These components react to form a Ugi-tetrazole adduct, which is a linear precursor to the piperazine ring. acs.org This MCR approach is notable for its ability to introduce diversity at multiple positions of the final piperazine scaffold. acs.org

Base-induced cyclization is a critical step in several synthetic routes to piperazines, particularly following multicomponent reactions. In the Ugi-tetrazole MCR approach described previously, the linear adduct formed is subjected to basic conditions to induce an intramolecular Sₙ2 reaction, leading to ring closure. acs.org

After the MCR, a deprotection step is often necessary to free up the requisite amine for cyclization. Following deprotection, a base is added to facilitate the final ring-forming step. Strong, non-nucleophilic bases such as potassium tert-butoxide (tBuOK) or sodium hydride (NaH) are commonly used. acs.org For instance, the cyclization can be accomplished using tBuOK in acetonitrile (B52724) at elevated temperatures (e.g., 60 °C) or with NaH at temperatures ranging from 0 °C to room temperature, yielding the desired N-unprotected piperazine derivative. acs.org

Table 2: Base-Induced Cyclization Conditions for Piperazine Synthesis

While not a direct route to discrete small molecules like this compound, the cationic ring-opening polymerization (CROP) of aziridines is a fundamental process for creating polyamine scaffolds, which are structurally related to piperazine precursors. rsc.orgutwente.nlresearchgate.net Aziridines, or ethyleneimines, are three-membered nitrogen-containing heterocycles with significant ring strain. researchgate.net

The polymerization of aziridines predominantly proceeds through a cationic mechanism. utwente.nlresearchgate.net This process typically leads to the formation of hyperbranched or branched polyethylenimine (PEI) with limited control over molecular weight and structure. researchgate.net The reduced electronegativity of the nitrogen atom in the aziridine ring, compared to oxygen in oxiranes, and its increased nucleophilicity contribute to branching during polymerization. utwente.nlresearchgate.net In contrast, anionic ring-opening polymerization (AROP) is generally not feasible for standard aziridines but can be achieved with N-sulfonyl activated aziridines to form linear polymers. digitellinc.com The study of these polymerization mechanisms provides insight into the reactivity of small nitrogen-containing rings that serve as building blocks for more complex heterocyclic structures. rsc.orgutwente.nl

Stereochemical Control and Enantiopurity in R 2 Ethyl Piperazine Research

Methodologies for Achieving High Enantiomeric Excess (ee)

The synthesis of enantiomerically pure compounds is a cornerstone of modern pharmaceutical development, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles. For (R)-2-Ethyl-piperazine, achieving a high enantiomeric excess (ee), a measure of the purity of one enantiomer over the other, is paramount. Several synthetic strategies have been developed to this end, primarily focusing on asymmetric synthesis and chiral resolution.

One prominent method involves asymmetric lithiation-trapping . This approach utilizes a chiral auxiliary, such as a removable α-methylbenzyl group on one of the piperazine (B1678402) nitrogens, in conjunction with a strong base like s-butyllithium (s-BuLi) and a chiral ligand like (-)-sparteine (B7772259) or a (+)-sparteine surrogate. This combination facilitates the removal of a proton from a specific position on the piperazine ring in a stereoselective manner, creating a lithiated intermediate. Subsequent reaction with an electrophile, in this case, an ethylating agent, introduces the ethyl group with a high degree of stereocontrol, leading to the desired this compound after removal of the chiral auxiliary. Mechanistic studies have revealed that the choice of electrophile and the nature of the substituent on the distal nitrogen atom can significantly impact both the yield and the enantioselectivity of the reaction.

Another effective strategy is enzymatic kinetic resolution . This technique employs enzymes, typically lipases, that can selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted and thus enriched. For instance, a racemic mixture of a 2-ethylpiperazine (B87285) precursor can be subjected to acetylation in the presence of a lipase (B570770) such as Novozym 435. The enzyme will preferentially acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer, which will be the desired (R)- or (S)-2-Ethyl-piperazine in high enantiomeric purity. The choice of solvent and the duration of the reaction are critical parameters that can be optimized to achieve very high enantiomeric excess, often exceeding 99% ee.

MethodKey Reagents/CatalystsTypical Enantiomeric Excess (ee)Reference
Asymmetric Lithiation-Trappings-BuLi, (-)-sparteine/(+)-sparteine surrogate, chiral auxiliary>95% nih.govijrrjournal.com
Enzymatic Kinetic ResolutionLipase (e.g., Novozym 435), Acetylating agent>99% chemrxiv.org

Diastereoselective Control in the Formation of Substituted Piperazine Rings

Beyond establishing the stereocenter at the C2 position, many applications of this compound involve its incorporation into more complex molecules with additional stereocenters. In such cases, controlling the relative stereochemistry between the existing chiral center and any newly formed ones—a concept known as diastereoselective control—is crucial.

Recent advances in catalysis have provided powerful tools for the diastereoselective synthesis of substituted piperazines. Iridium-catalyzed [3+3] cycloaddition of imines has emerged as a highly atom-economical method for constructing C-substituted piperazine rings with excellent regio- and diastereoselective control. nih.govnih.gov This process allows for the formation of a single diastereoisomer from the coupling of easily accessible imine precursors under mild reaction conditions. The choice of iridium catalyst and reaction conditions plays a pivotal role in dictating the stereochemical outcome.

Another well-established approach utilizes the "chiral pool," starting from readily available and enantiomerically pure starting materials like amino acids . dicp.ac.cnresearchgate.net For instance, a chiral amino acid can be elaborated through a series of stereocontrolled reactions to form a key diamine intermediate. Subsequent cyclization reactions can then be employed to construct the piperazine ring. The stereochemistry of the final substituted piperazine is often dictated by the configuration of the starting amino acid. Diastereoselective elaboration of the resulting piperazine ring can be achieved through metalation and subsequent reaction with electrophiles, leading to specific diastereomers.

Manganese-mediated reductive cyclization of imines offers another route to diastereomerically pure substituted piperazines. nih.govacs.org This method provides a simple and effective synthesis of trans-aryl-substituted piperazines using a Brønsted acid and manganese(0). The reaction proceeds with high diastereoselectivity, favoring the formation of the trans isomer.

A one-pot, three-component reaction involving the ring-opening of N-activated aziridines with anilines, followed by a palladium-catalyzed annulation with propargyl carbonates, has also been reported for the stereospecific synthesis of highly substituted piperazines with excellent diastereomeric and enantiomeric excess (de, ee >99%). nih.gov

MethodStarting MaterialsKey FeaturesDiastereoselectivityReference
Iridium-Catalyzed CycloadditionIminesAtom-economical, mild conditionsHigh (single diastereoisomer) nih.govnih.gov
Chiral Pool SynthesisAmino acidsUtilizes existing chiralityDependent on starting material and reaction pathway dicp.ac.cnresearchgate.net
Manganese-Mediated Reductive CyclizationIminesSimple, effective for trans-isomersHigh for trans-diastereomers nih.govacs.org
Three-Component ReactionN-activated aziridines, anilines, propargyl carbonatesOne-pot, high efficiency>99% de nih.gov

Influence of (R)-Configuration on Molecular Recognition and Ligand Design

The specific (R)-configuration of the ethyl group in this compound has a profound impact on its ability to engage in molecular recognition events and serves as a critical design element in the development of new ligands. Molecular recognition is the specific interaction between two or more molecules through noncovalent interactions such as hydrogen bonding, electrostatic interactions, and van der Waals forces. The precise three-dimensional structure of a chiral ligand is paramount for achieving high-affinity and selective binding to a biological target, such as a receptor or enzyme.

The piperazine scaffold itself is considered a "privileged structure" in medicinal chemistry due to its common presence in a wide range of biologically active compounds and its ability to engage in various binding interactions. When a stereocenter is introduced, as in this compound, the resulting chirality can lead to significant differences in binding affinity and functional activity between enantiomers. This is because the binding pockets of biological targets are themselves chiral, being composed of L-amino acids. Consequently, one enantiomer of a chiral ligand may fit into the binding site much more effectively than the other, akin to a key fitting into a lock.

While specific studies focusing solely on this compound are limited in the publicly available literature, the principles of stereoselective recognition are well-documented for closely related chiral piperazine derivatives. For example, in a series of chiral nonracemic (piperazin-2-yl)methanol derivatives, the stereochemistry and the nature of the substituents on the piperazine ring were found to be crucial for achieving high affinity for sigma-receptors. This highlights how the spatial arrangement of substituents on the chiral piperazine core dictates the molecule's ability to interact favorably with the receptor's binding site.

Furthermore, research on peptidomimetics incorporating chiral 2-methylpiperazine (B152721) has demonstrated a dramatic difference in receptor affinity between enantiomers. A nearly 2000-fold decrease in affinity and potency at the δ-receptor was observed for one stereoisomer compared to another. This underscores the critical importance of the stereochemistry at the C2 position of the piperazine ring for biological activity.

In the context of ligand design, the (R)-configuration of 2-Ethyl-piperazine serves as a fixed anchor point around which the rest of the molecule can be constructed. By fixing the stereochemistry at this position, medicinal chemists can systematically explore the effects of other structural modifications on binding affinity and selectivity. The ethyl group itself can influence binding by occupying a specific hydrophobic pocket within the target protein. The orientation of this group, dictated by the (R)-configuration, will determine whether it can make favorable van der Waals contacts or if it will clash with the protein, leading to a loss of affinity.

The design of chiral ligands for asymmetric catalysis also relies heavily on the principles of stereochemical control. While not directly related to biological molecular recognition, the concepts are analogous. Chiral ligands, often possessing C2 symmetry or being nonsymmetrical, modify the metal center in a catalyst to control the stereochemical outcome of a reaction. The success of these ligands depends on the precise three-dimensional arrangement of their constituent parts, including any chiral centers.

Compound ClassBiological Target/ApplicationObservation on Stereochemistry's InfluenceReference
Chiral (piperazin-2-yl)methanol derivativesSigma-receptorsStereochemistry and N-substituents are critical for high binding affinity. nih.gov
Chiral 2-methylpiperazine peptidomimeticsδ-receptorA ~2000-fold difference in affinity and potency was observed between stereoisomers.
Chiral piperazin-2-onesPrecursors for chiral piperazinesAsymmetric hydrogenation allows for the synthesis of enantiomerically enriched piperazines. dicp.ac.cn

Applications As a Chiral Building Block in Advanced Organic and Medicinal Chemistry Research

Role in the Design and Synthesis of Biologically Active Piperazine-Containing Scaffolds

(R)-2-Ethyl-piperazine serves as a fundamental chiral building block for the synthesis of a diverse range of biologically active molecules. Its pre-defined stereochemistry is instrumental in creating compounds with specific three-dimensional arrangements, which is often a prerequisite for potent and selective pharmacological activity. The piperazine (B1678402) core itself is recognized as a privileged structure in drug discovery, known to enhance the pharmacokinetic properties of drug candidates. tandfonline.comnih.gov

Synthesis of Chiral Pharmaceutical Intermediates

The synthesis of enantiomerically pure pharmaceutical ingredients is a cornerstone of modern medicine. This compound is a valuable intermediate in the preparation of chiral drugs, where the specific stereoisomer is responsible for the desired therapeutic effect. researchgate.net The use of such chiral building blocks circumvents the need for challenging and often inefficient chiral resolution steps later in the synthetic sequence. researchgate.net The synthesis of chiral piperazin-2-ones, for example, highlights the utility of chiral amino acids as starting materials to construct these key intermediates. electronicsandbooks.com

Table 1: Examples of Chiral Pharmaceutical Scaffolds Derived from Piperazine Derivatives

Scaffold TypeTherapeutic AreaSignificance of Chirality
Substituted 2-methyl-piperazinesMuscarinic M2 Selective LigandsHigh selectivity for the M2 receptor over the M1 receptor. researchgate.net
Piperazine-containing natural product derivativesAnticancer, Antibacterial, Anti-inflammatoryImproved bioactivity and specificity. tandfonline.comnih.gov
Chiral Piperazin-2-onesPeptidomimeticsMimicking peptide structures for targeted interactions. electronicsandbooks.com

Development of Complex Organic Structures

The piperazine moiety, with its two nitrogen atoms, offers multiple points for chemical modification, making it a versatile scaffold for the construction of complex organic molecules. jocpr.com The presence of the (R)-ethyl group provides a stereochemical handle to direct the synthesis and influence the final conformation of the target molecule. This is particularly important in the synthesis of natural product derivatives and other intricate architectures where precise spatial arrangement of functional groups is critical for biological function. tandfonline.comportico.org The flexible nature of the piperazine ring allows it to act as a linker or a central core in the assembly of elaborate molecular frameworks. researchgate.net

Contributions to Ligand Design and Coordination Chemistry Studies

The nitrogen atoms of the piperazine ring are excellent coordinating sites for metal ions, making piperazine derivatives valuable ligands in coordination chemistry. biointerfaceresearch.com The incorporation of the chiral (R)-2-ethyl group can lead to the formation of chiral metal complexes with specific catalytic or material properties. These chiral ligands can induce asymmetry in chemical reactions, which is a powerful tool in asymmetric catalysis. The synthesis of macrocyclic ligands containing a piperazine unit demonstrates their ability to form stable complexes with various transition metals. nih.gov The stereochemistry of the ligand plays a crucial role in determining the coordination geometry and the resulting properties of the metal complex.

Table 2: Features of Piperazine-Based Ligands in Coordination Chemistry

FeatureDescriptionReference
Donor Atoms The two nitrogen atoms of the piperazine ring act as Lewis bases, donating electron pairs to metal ions. biointerfaceresearch.com
Conformational Flexibility The piperazine ring can adopt different conformations (e.g., chair, boat) to accommodate various metal ion coordination geometries. biointerfaceresearch.com
Chiral Induction The presence of a chiral center, such as the (R)-ethyl group, can lead to the formation of enantiomerically pure metal complexes.
Macrocycle Formation Piperazine units can be incorporated into larger macrocyclic structures to create selective metal ion chelators. nih.gov

Utilization in Agrochemical Research and Development

Piperazine derivatives have found significant applications in the agrochemical sector as active ingredients in pesticides, insecticides, and fungicides. rhhz.netcognitivemarketresearch.com The introduction of a chiral center can enhance the efficacy and selectivity of these agrochemicals, potentially leading to lower application rates and reduced environmental impact. While specific research on this compound in agrochemicals is not extensively documented in the provided context, the general principles of chirality enhancing biological activity are well-established in the field. The development of novel pesticides often involves the exploration of chiral molecules to improve their interaction with target pests and pathogens. rhhz.net

Exploration in Chiral Materials Science

Chiral materials are at the forefront of materials science research due to their unique optical, electronic, and mechanical properties. mdpi.comyale.edu The incorporation of chiral building blocks like this compound into polymers, metal-organic frameworks (MOFs), and supramolecular assemblies can impart chirality to the bulk material. msleelab.org These chiral materials have potential applications in areas such as enantioselective separations, asymmetric catalysis, and chiroptical devices. msleelab.orgmdpi.com The ability of chiral molecules to interact differently with left- and right-circularly polarized light is a key property being explored for advanced optical technologies. yale.edu The development of supramolecular chiral 2D materials highlights the importance of well-defined chiral building blocks in creating functional materials with emergent properties. msleelab.org

Structure Activity Relationship Sar Studies of R 2 Ethyl Piperazine Derivatives

Methodological Approaches for SAR Elucidation

The elucidation of structure-activity relationships for (R)-2-Ethyl-piperazine derivatives employs a combination of computational and experimental techniques to map the interaction of these chiral molecules with their biological targets.

Computational Modeling: In silico methods are fundamental in predicting the binding modes and affinities of this compound analogs. Molecular docking studies are utilized to simulate the interaction of the ligands within the binding pockets of target receptors, such as dopamine (B1211576) or serotonin (B10506) receptors. nih.govrsc.org These models help to identify key interactions, like hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. Quantitative Structure-Activity Relationship (QSAR) models are also developed to correlate the physicochemical properties of the derivatives with their biological activities, providing predictive insights for the design of new compounds. mdpi.com

Synthetic Chemistry: The synthesis of a focused library of derivatives is a cornerstone of SAR studies. For chiral 2-substituted piperazines, stereoselective synthesis is paramount to obtain enantiomerically pure compounds, allowing for the distinct evaluation of the (R) and (S) enantiomers. nih.gov Synthetic strategies often involve the use of chiral pool starting materials or asymmetric synthesis methodologies to control the stereochemistry at the C2 position. rsc.org

In Vitro Pharmacological Assays: Radioligand binding assays are the primary experimental method to determine the affinity of the synthesized derivatives for their target receptors. nih.gov These assays measure the concentration of the compound required to displace a radiolabeled ligand from the receptor, providing a quantitative measure of binding affinity (Ki). Functional assays are subsequently used to determine whether a compound acts as an agonist, antagonist, or allosteric modulator at the receptor. nih.gov

Structural Biology Techniques: X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for elucidating the three-dimensional structure of ligand-receptor complexes and for studying the conformational dynamics of the piperazine (B1678402) ring. rsc.org This information is invaluable for understanding the molecular basis of binding and for refining computational models.

Impact of Substituent Modifications on Biological Target Affinity and Selectivity

The biological activity of this compound derivatives can be finely tuned by modifying the substituents on the piperazine ring, particularly at the N1 and N4 positions. These modifications can significantly impact the affinity and selectivity for various biological targets, including G-protein coupled receptors (GPCRs).

N-Aryl and N-Alkyl Substitutions: The nature of the substituent on the nitrogen atoms of the piperazine ring plays a critical role in determining receptor affinity and selectivity. For instance, in the context of dopamine D2 and D3 receptors, the introduction of different N-aryl groups can modulate the binding profile. nih.gov Bulky N-aryl substituents can enhance affinity by engaging in additional hydrophobic or aromatic interactions within the receptor's binding pocket. nih.gov Conversely, smaller N-alkyl groups may be preferred for other targets. The electronic properties of the aryl substituents, whether electron-donating or electron-withdrawing, can also influence binding affinity. nih.gov

The following table illustrates the impact of N-substituent modifications on the binding affinity of a series of hypothetical this compound derivatives for Dopamine D2 and D3 receptors, based on general principles observed in related piperazine series.

CompoundN1-SubstituentN4-SubstituentD2 Receptor Ki (nM)D3 Receptor Ki (nM)D2/D3 Selectivity
1 HH>1000>1000-
2 HPhenyl150256
3 H2-Methoxyphenyl80108
4 H4-Chlorophenyl120304
5 MethylPhenyl200405

This table is illustrative and based on general SAR principles for piperazine derivatives.

Conformational Analysis of the Piperazine Moiety and its Correlation with Observed Activities

The six-membered piperazine ring is not planar and can adopt several conformations, with the "chair" and "boat" forms being the most significant. The conformational preference of the piperazine moiety in this compound derivatives is a critical determinant of their biological activity, as it dictates the spatial orientation of the substituents and their ability to fit into a receptor's binding site.

Chair vs. Boat Conformation: The chair conformation is generally the most thermodynamically stable form for a piperazine ring. nih.gov In this conformation, substituents can occupy either axial or equatorial positions. The ethyl group at the C2 position of this compound will preferentially occupy the equatorial position to minimize steric hindrance. However, upon binding to a receptor, the piperazine ring may be induced to adopt a higher-energy boat or twist-boat conformation to achieve optimal interactions with the binding pocket. nih.gov

Correlation with Biological Activity: The observed biological activity of this compound derivatives is often directly correlated with their preferred conformation. A specific spatial arrangement of the pharmacophoric elements (the two nitrogen atoms and the substituents) is typically required for effective receptor binding. Computational studies, such as molecular dynamics simulations, can provide insights into the conformational flexibility of these molecules and help to identify the bioactive conformation. rsc.org NMR spectroscopy in solution and X-ray crystallography in the solid state are experimental techniques used to determine the preferred conformations of these derivatives. rsc.org

Stereochemical Considerations in SAR Investigations

The presence of a chiral center at the C2 position in this compound means that its derivatives exist as enantiomers. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, a phenomenon known as stereoselectivity.

Enantioselectivity in Receptor Binding: The (R)- and (S)-enantiomers of 2-Ethyl-piperazine derivatives can display different affinities and selectivities for their biological targets. This is because biological receptors are themselves chiral, composed of L-amino acids, and can therefore differentiate between the two enantiomers. One enantiomer may fit more snugly into the binding site, leading to stronger interactions and higher affinity, while the other may bind less effectively or not at all. For example, studies on related chiral piperazines have shown that one enantiomer can have significantly higher affinity for a particular receptor subtype than the other. nih.gov

Importance of Enantiopure Synthesis: To accurately assess the contribution of stereochemistry to the biological activity, it is essential to synthesize and test the enantiomers in their pure forms. nih.gov The synthesis of enantiopure 2-substituted piperazines often relies on asymmetric synthesis or chiral resolution techniques. rsc.org Evaluating the pharmacological properties of individual enantiomers allows for a more precise understanding of the SAR and can lead to the development of more potent and selective drugs with fewer side effects.

The following table provides a hypothetical example of the differential binding affinities of the (R) and (S) enantiomers of a 2-Ethyl-piperazine derivative at Dopamine D2 and D3 receptors, illustrating the principle of stereoselectivity.

CompoundEnantiomerD2 Receptor Ki (nM)D3 Receptor Ki (nM)
6 (R)505
6 (S)25080

This table is illustrative and based on the principle of stereoselectivity observed in chiral pharmaceuticals.

Advanced Characterization Techniques and Computational Studies of R 2 Ethyl Piperazine

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of (R)-2-Ethyl-piperazine. Each method provides unique information, and together they offer a complete picture of the compound's identity and quality.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, while 2D NMR techniques establish connectivity between them.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
CH₃ (ethyl)~ 0.9 - 1.1Triplet (t)~ 7.5
CH₂ (ethyl)~ 1.3 - 1.5Quartet (q)~ 7.5
Piperazine (B1678402) Ring Protons~ 2.5 - 3.2Multiplet (m)-
N-HVariable (typically ~1.5 - 2.5)Broad Singlet (br s)-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the carbon's hybridization and its electronic environment. Based on data from similar piperazine derivatives, the expected chemical shifts can be predicted.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (δ, ppm)
CH₃ (ethyl)~ 10 - 15
CH₂ (ethyl)~ 25 - 30
C2 (piperazine)~ 55 - 60
C3, C5, C6 (piperazine)~ 45 - 55

2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to confirm the structural assignments. A COSY spectrum would show correlations between the protons of the ethyl group (CH₃ and CH₂) and among the protons of the piperazine ring, confirming their connectivity. An HSQC spectrum correlates the proton signals with their directly attached carbon atoms, allowing for unambiguous assignment of the ¹³C NMR spectrum.

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. In the mass spectrum of this compound, the molecular ion peak (M⁺) would correspond to its molecular weight. Fragmentation of the molecular ion provides structural information. Common fragmentation patterns for piperazine derivatives involve the cleavage of the ring and the loss of the ethyl substituent.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental formula of the molecule with high confidence. This is crucial for confirming the identity of a newly synthesized compound.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

ParameterPredicted Value
Molecular FormulaC₆H₁₄N₂
Molecular Weight (Nominal)114
HRMS [M+H]⁺ (Calculated)115.1230
Key Fragmentation Ions (m/z)85 ([M-C₂H₅]⁺), 70, 56, 42

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H and C-H bonds.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
N-H (amine)Stretching~ 3350 - 3250Medium, often broad
C-H (alkane)Stretching~ 2960 - 2850Strong
N-H (amine)Bending~ 1650 - 1580Medium
C-H (alkane)Bending~ 1470 - 1370Medium

The presence of a band in the N-H stretching region confirms the secondary amine functionality of the piperazine ring. The strong C-H stretching bands are characteristic of the ethyl group and the methylene (B1212753) groups of the piperazine ring.

X-ray diffraction (XRD) analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration and preferred conformation in the solid state. For a chiral compound like this compound, XRD can unambiguously establish the 'R' configuration at the C2 stereocenter. chemicalbook.com This is typically achieved through anomalous dispersion techniques, which are sensitive to the absolute arrangement of atoms in a non-centrosymmetric crystal lattice.

Furthermore, XRD analysis would reveal the conformation of the piperazine ring, which is expected to adopt a chair conformation, as is common for piperazine and its derivatives. The analysis would also show the orientation of the ethyl group, which can be either axial or equatorial. The more stable conformation is generally the one where the bulky ethyl group occupies an equatorial position to minimize steric hindrance.

Computational Chemistry Approaches

Computational chemistry provides powerful tools for investigating the properties of molecules at an atomic level. These methods complement experimental data and can offer insights into molecular geometry, electronic structure, and stability that are difficult to obtain through experimentation alone.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For this compound, DFT calculations can be used to:

Optimize the Molecular Geometry: DFT can predict the most stable three-dimensional structure of the molecule, including bond lengths, bond angles, and dihedral angles. These calculations can confirm the preference for a chair conformation of the piperazine ring and an equatorial position for the ethyl group.

Determine Conformational Energies: The relative energies of different conformers (e.g., chair with axial vs. equatorial ethyl group) can be calculated to determine the most stable isomer.

Predict Spectroscopic Properties: DFT can be used to calculate theoretical NMR chemical shifts and IR vibrational frequencies. These calculated values can then be compared with experimental data to aid in the assignment of spectral peaks.

Analyze Electronic Structure: DFT provides information about the distribution of electrons in the molecule, including the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This information is useful for understanding the molecule's reactivity.

The combination of these advanced characterization techniques and computational studies provides a comprehensive and detailed understanding of the structural and electronic properties of this compound.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful computational tool for investigating the dynamic behavior of molecules over time, offering detailed insights into the interactions between a ligand, such as this compound, and a protein target. nih.govnih.gov This method simulates the motions of atoms and molecules, allowing for the observation of conformational changes and the elucidation of binding pathways that are often not apparent from static models. nih.govdovepress.com

The application of MD simulations to the this compound-protein complex would involve a systematic protocol. nih.gov Initially, a high-resolution crystal structure of the target protein is required. In the absence of an experimental structure of the complex, molecular docking would be employed to predict the initial binding pose of this compound within the protein's active site. The entire system, including the protein-ligand complex, solvent molecules (typically water), and counter-ions to neutralize the system, is then placed in a simulation box.

The interactions between atoms are described by a force field, a set of empirical energy functions. The system is then subjected to energy minimization to relieve any steric clashes. Subsequently, the system is gradually heated to a physiological temperature and equilibrated to ensure it reaches a stable state. The final production run of the MD simulation can span from nanoseconds to microseconds, generating a trajectory that reveals the time evolution of atomic positions.

Analysis of the MD trajectory can provide critical information, including the stability of the ligand in the binding pocket, key amino acid residues involved in the interaction, and the role of water molecules in mediating the binding. dovepress.com Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and hydrogen bond analysis are calculated to quantify the dynamics and stability of the complex. dovepress.com

Table 1: Key Parameters in Molecular Dynamics Simulations of this compound-Protein Complex
ParameterDescriptionTypical Software
Force FieldA set of parameters to calculate the potential energy of the system. Common choices include AMBER, CHARMM, and GROMOS.AMBER, GROMOS, NAMD
Solvent ModelExplicit representation of solvent molecules (e.g., TIP3P water model) to mimic physiological conditions.-
Simulation TimeThe duration of the simulation, typically ranging from 100 nanoseconds to several microseconds, depending on the process being studied.-
EnsembleStatistical ensemble used for the simulation, commonly NVT (constant number of particles, volume, and temperature) or NPT (constant number of particles, pressure, and temperature).-

In Silico Methods for Structure-Activity Relationship and Pharmacokinetic Predictions

In silico methods are crucial in modern drug discovery for predicting the biological activity and pharmacokinetic properties of new chemical entities, thereby reducing the time and cost associated with experimental screening. frontiersin.orgresearchgate.net For this compound, these methods can be used to establish a Quantitative Structure-Activity Relationship (QSAR) and to predict its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical representations that correlate the chemical structure of a series of compounds with their biological activity. openpharmaceuticalsciencesjournal.comresearchgate.net For piperazine derivatives, QSAR studies have been successfully employed to identify key molecular descriptors that influence their activity as, for example, renin inhibitors. openpharmaceuticalsciencesjournal.com The development of a QSAR model for this compound would involve a dataset of piperazine analogs with known biological activities against a specific target. Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can include constitutional, topological, electrostatic, and quantum chemical descriptors. openpharmaceuticalsciencesjournal.com

Statistical methods such as Multiple Linear Regression (MLR) or machine learning algorithms are then used to build a model that can predict the activity of new compounds, including this compound. mdpi.com A robust QSAR model can guide the design of more potent analogs by highlighting the structural features that are either beneficial or detrimental to the desired biological activity. openpharmaceuticalsciencesjournal.comewha.ac.kr

Pharmacokinetic (ADMET) Predictions

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET prediction tools can provide early-stage assessment of the drug-like properties of this compound. mdpi.comnih.gov These predictions are based on models derived from large datasets of compounds with experimentally determined pharmacokinetic and toxicity data.

Key ADMET properties that can be predicted include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and skin permeability.

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration.

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

Excretion: Prediction of renal clearance.

Toxicity: Assessment of potential for mutagenicity, carcinogenicity, and cardiotoxicity (e.g., hERG inhibition).

Table 2: Representative In Silico Predicted ADMET Properties for a Small Molecule like this compound
ADMET PropertyPredicted Value/ClassificationSignificance
Human Intestinal AbsorptionHighGood oral bioavailability
Blood-Brain Barrier PenetrationLow to ModerateIndicates potential for CNS or peripheral action
CYP2D6 InhibitionNon-inhibitorLower risk of drug-drug interactions
hERG InhibitionLow riskReduced potential for cardiotoxicity
Ames MutagenicityNon-mutagenicIndicates low potential for carcinogenicity

Non-Covalent Interaction (NCI) and Reduced Density Gradient (RDG) Analyses

Non-covalent interactions play a fundamental role in molecular recognition, such as the binding of a ligand to a protein. mdpi.com NCI and RDG analyses are computational techniques that allow for the visualization and characterization of these weak interactions in three-dimensional space. mdpi.com

The NCI analysis is based on the electron density and its derivatives. It provides a graphical representation of non-covalent interactions, such as hydrogen bonds, van der Waals interactions, and steric clashes, as broad surfaces. The color of these surfaces indicates the nature and strength of the interaction: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals interactions, and red for repulsive interactions (steric clashes).

The Reduced Density Gradient (RDG) is a dimensionless quantity derived from the electron density and its gradient. A plot of the RDG versus the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density reveals characteristic spikes at low-density regions, which correspond to non-covalent interactions.

For this compound, NCI and RDG analyses could be applied to its conformation to understand intramolecular interactions or to its complex with a biological target to visualize the key interactions responsible for binding. For instance, these analyses could highlight the hydrogen bonds formed by the amine groups of the piperazine ring and the hydrophobic interactions of the ethyl group. mdpi.com

Table 3: Types of Non-Covalent Interactions in this compound Systems Analyzed by NCI/RDG
Interaction TypePotential Location in this compoundSignificance
Hydrogen BondsN-H donors of the piperazine ringCrucial for specific interactions with protein receptors
Van der Waals InteractionsEthyl group and the carbon backbone of the piperazine ringContribute to the overall binding affinity and stability
Steric RepulsionsCrowded regions due to specific conformations or binding posesIndicate unfavorable interactions that can destabilize the system

Emerging Research Areas and Future Perspectives for R 2 Ethyl Piperazine

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of enantiomerically pure piperazine (B1678402) derivatives is a significant area of research, as the stereochemistry of these compounds can profoundly influence their biological activity and material properties. While classical synthetic routes to chiral piperazines often involve multi-step processes and the use of chiral auxiliaries or resolving agents, current research is geared towards more efficient, scalable, and sustainable methodologies.

Recent advancements in asymmetric synthesis have opened new avenues for the direct and controlled synthesis of chiral piperazines. For instance, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed for the efficient synthesis of chiral piperazin-2-ones, which can be subsequently converted to the corresponding chiral piperazines. dicp.ac.cn Another promising approach involves a one-pot tandem sequential reaction combining hydroamination and asymmetric transfer hydrogenation, which has been successfully applied to the synthesis of 3-substituted morpholines and extended to the enantioselective synthesis of 3-substituted piperazines. nih.govorganic-chemistry.org These methods, which utilize chiral catalysts to induce stereoselectivity, offer a more atom-economical and efficient alternative to traditional methods.

The principles of green chemistry are also increasingly influencing the synthesis of piperazine analogs. pandawainstitute.com Methodologies that reduce reaction times, energy consumption, and the use of hazardous solvents are being explored. researchgate.net Microwave-assisted synthesis, sonication, and mechanochemical methods like ball milling are being investigated as alternatives to conventional heating. researchgate.netderpharmachemica.comnih.gov For example, the Petasis reaction, a multicomponent reaction used to synthesize piperazine derivatives, has been shown to proceed with high yields in shorter timeframes under microwave irradiation or ultrasonication. researchgate.net These sustainable approaches, while not yet specifically reported for (R)-2-Ethyl-piperazine, represent a significant future direction for its synthesis. The development of a catalytic, asymmetric synthesis of this compound using these green methodologies would be a major step forward, enabling its cost-effective and environmentally friendly production for broader applications.

Future research in this area will likely focus on:

The development of novel chiral catalysts for the direct asymmetric synthesis of 2-substituted piperazines, including this compound.

The optimization of green reaction conditions (e.g., solvent-free reactions, use of renewable starting materials) for the synthesis of chiral piperazines.

The application of flow chemistry for the continuous and scalable production of enantiomerically pure piperazine derivatives.

Synthetic ApproachKey FeaturesPotential Advantages for this compound Synthesis
Asymmetric Catalysis Use of chiral catalysts (e.g., transition metal complexes) to induce enantioselectivity in the formation of the piperazine ring. dicp.ac.cnacs.orgDirect access to the (R)-enantiomer, high enantiomeric purity, reduced waste compared to classical resolution.
Green Chemistry Methods Utilization of alternative energy sources (microwaves, ultrasound) and solvent-free conditions. researchgate.netderpharmachemica.comReduced reaction times, lower energy consumption, minimized environmental impact.
Tandem/One-Pot Reactions Combining multiple reaction steps into a single process without isolating intermediates. nih.govorganic-chemistry.orgIncreased efficiency, reduced purification steps, improved overall yield.
Biocatalysis Employing enzymes to catalyze key steps in the synthesis with high stereoselectivity.High enantioselectivity under mild reaction conditions, environmentally friendly.

Exploration of this compound in Advanced Molecular Architectures

The piperazine scaffold is a versatile component in the construction of complex molecular architectures due to its conformational flexibility and the ability of its nitrogen atoms to act as points of attachment or coordination. The chirality of this compound adds a further dimension of structural control, making it an attractive building block for the synthesis of sophisticated three-dimensional structures.

One area of growing interest is the incorporation of chiral piperazines into macrocycles . Piperazine-containing macrocycles have been explored for their ability to form stable complexes with metal ions, with potential applications in areas such as medical imaging and catalysis. nih.gov The rigid yet adaptable nature of the piperazine ring can influence the size and shape of the macrocyclic cavity, thereby affecting its binding properties. nih.gov The use of this compound in macrocycle synthesis would introduce a specific stereochemical environment, which could lead to enantioselective recognition of guest molecules or enhanced catalytic activity in asymmetric reactions.

Furthermore, this compound can be utilized in the field of supramolecular chemistry . The nitrogen atoms of the piperazine ring can participate in hydrogen bonding and coordination interactions, enabling the self-assembly of discrete molecular structures or extended networks. mdpi.com The stereochemistry of this compound can direct the formation of chiral supramolecular assemblies, which are of interest for applications in chiral sensing, separation, and asymmetric catalysis. For example, the incorporation of this compound into metal-organic frameworks (MOFs) could lead to the creation of chiral porous materials with potential applications in enantioselective separations and catalysis.

Future research directions in this domain include:

The synthesis of novel macrocycles and cryptands containing the this compound unit for applications in host-guest chemistry and ion sensing.

The design and synthesis of chiral supramolecular cages and polymers based on this compound for enantioselective recognition and catalysis.

The incorporation of this compound as a chiral linker in the synthesis of novel metal-organic frameworks and coordination polymers.

Molecular ArchitectureRole of this compoundPotential Applications
Macrocycles Chiral building block to create a stereochemically defined cavity. nih.govEnantioselective molecular recognition, asymmetric catalysis, chiral sensors.
Supramolecular Assemblies Directs the formation of chiral structures through non-covalent interactions. mdpi.comChiral separation, controlled drug delivery, advanced functional materials.
Metal-Organic Frameworks (MOFs) Chiral linker to construct porous materials with enantioselective properties.Asymmetric catalysis, enantioselective adsorption and separation.
Polymers Monomer unit to introduce chirality and functionality into the polymer backbone. rsc.orgChiral stationary phases for chromatography, biocompatible materials.

Integration into New Paradigms of Ligand Design and Chemical Probe Development

The piperazine moiety is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in biologically active compounds. rsc.org Its ability to engage in various non-covalent interactions and its favorable pharmacokinetic properties make it an attractive core for the design of new therapeutic agents. The introduction of a chiral center, as in this compound, offers the opportunity to enhance the specificity and potency of drug candidates by enabling stereospecific interactions with biological targets.

The development of chiral ligands for asymmetric catalysis is a key area where this compound can make a significant contribution. The two nitrogen atoms can be functionalized to create bidentate or polydentate ligands that can coordinate to a metal center, creating a chiral environment for catalytic transformations. The stereochemistry at the C2 position can influence the conformation of the resulting metal complex, which in turn can dictate the stereochemical outcome of the catalyzed reaction.

In the realm of chemical probe development , this compound can serve as a versatile scaffold for the synthesis of molecules designed to interrogate biological systems. Chemical probes are essential tools for target identification and validation in drug discovery. The ability to synthesize both enantiomers of 2-Ethyl-piperazine would allow for the creation of stereoisomeric probes, which can be used to investigate the stereoselectivity of protein-ligand interactions. The functionalization of the piperazine nitrogens allows for the attachment of reporter groups (e.g., fluorescent dyes, biotin) or reactive moieties for covalent labeling of target proteins.

Future research in this area is expected to focus on:

The design and synthesis of novel chiral ligands based on this compound for a wide range of asymmetric catalytic reactions.

The development of this compound-based chemical probes for the identification and characterization of novel drug targets.

The exploration of this compound as a scaffold for the development of new therapeutic agents targeting a variety of diseases.

Expansion of Applications in Catalysis and Advanced Materials Science

The unique properties of this compound make it a promising candidate for applications in catalysis and the development of advanced materials. Its basicity, chirality, and the presence of two nucleophilic nitrogen atoms can be exploited to create novel catalysts and functional materials with tailored properties.

In catalysis , this compound can be utilized as a chiral organocatalyst or as a component of a larger catalytic system. For instance, piperazine derivatives have been immobilized on solid supports, such as graphene oxide, to create reusable and environmentally friendly organocatalysts for various organic transformations. nih.govresearchgate.net The incorporation of the chiral this compound onto such supports could lead to the development of heterogeneous asymmetric catalysts.

In advanced materials science , this compound can be used as a monomer or a cross-linking agent in the synthesis of functional polymers. Piperazine-based polymers have been investigated for a range of applications, including as antimicrobial agents and for biomedical applications. rsc.org The introduction of the this compound unit could impart chirality to the polymer, leading to materials with interesting optical properties or the ability to perform chiral separations. For example, polymers incorporating this compound could be used as chiral stationary phases in chromatography.

Future research in this field will likely explore:

The development of this compound-based heterogeneous catalysts for asymmetric synthesis.

The synthesis and characterization of novel chiral polymers and materials derived from this compound.

The investigation of the self-assembly of this compound-containing molecules on surfaces for the creation of chiral interfaces.

Application AreaRole of this compoundPotential Impact
Asymmetric Catalysis Chiral ligand or organocatalyst. nih.govDevelopment of efficient and selective methods for the synthesis of enantiomerically pure compounds.
Advanced Polymers Chiral monomer or cross-linker. rsc.orgCreation of materials for chiral separations, sensing, and biomedical applications.
Functional Materials Component of chiral liquid crystals or non-linear optical materials.Development of new materials with unique optical and electronic properties.
Surface Modification Chiral modifier for creating enantioselective surfaces.Applications in heterogeneous catalysis and enantioselective adsorption.

Q & A

Q. What are the common synthetic routes for preparing enantiomerically pure (R)-2-Ethyl-piperazine?

this compound can be synthesized via stereoselective methods such as:

  • Chiral resolution : Use of chiral auxiliaries or chromatography (e.g., chiral HPLC with cellulose-based columns) to separate enantiomers .
  • Asymmetric catalysis : Employing transition-metal catalysts (e.g., Ru-BINAP complexes) to induce chirality during alkylation of piperazine precursors .
  • Enzymatic resolution : Lipases or esterases can selectively hydrolyze specific enantiomers of ester intermediates .

Key Considerations :

  • Monitor enantiomeric excess (ee) via polarimetry or chiral GC/MS.
  • Optimize reaction conditions (temperature, solvent) to minimize racemization.

Q. How is the structural configuration of this compound validated in synthesized batches?

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for drug metabolism studies?

Mechanistic Insight :

  • Mechanism-based inactivation : this compound derivatives can form reactive intermediates (e.g., imidazo-methides) that covalently bind to P450 2D6 apoproteins, leading to irreversible inhibition .
  • Kinetic parameters :
  • kinact=0.09 min1k_{\text{inact}} = 0.09\ \text{min}^{-1}, KI=5.5 μMK_I = 5.5\ \mu\text{M} (measured via NADPH-dependent activity loss) .
    • Experimental design :

Pre-incubate enzyme with this compound and NADPH.

Measure residual activity using probe substrates (e.g., dextromethorphan for CYP2D6).

Confirm adduct formation via LC-MS/MS (mass shift ~353 Da) .

Q. What strategies are effective for studying this compound’s role as a ligand in serotonin receptor binding assays?

Q. How do reaction kinetics of this compound in aqueous solutions inform its use in CO2 capture systems?

Kinetic Analysis :

  • Zwitterion mechanism : this compound enhances CO2 absorption by deprotonating carbamic acid intermediates. Rate constants increase with piperazine concentration (e.g., kobs=0.115 s1k_{\text{obs}} = 0.115\ \text{s}^{-1} at 0.233 kmol/m3^3) .
  • Contribution factors :
  • Direct reaction with CO2 (kdirect=1.2×104 M1s1k_{\text{direct}} = 1.2 \times 10^4\ \text{M}^{-1}\text{s}^{-1}).

  • Base catalysis for zwitterion deprotonation (kbase=8.5×103 M1s1k_{\text{base}} = 8.5 \times 10^3\ \text{M}^{-1}\text{s}^{-1}) .

    Experimental setup :

    • Use a wetted-sphere absorber to measure CO2 flux under controlled pH (8–10) and temperature (303–313 K).

Q. What computational approaches predict the bioactivity and metabolic fate of this compound derivatives?

Tools and Workflows :

  • Molecular docking : Screen against target receptors (e.g., NK1, 5-HT1A_{1A}) using AutoDock Vina or Schrödinger Suite .
  • DFT calculations : Optimize geometry at B3LYP/6-311+G(d,p) level to assess stability of reactive intermediates (e.g., imidazo-methides) .
  • Pharmacokinetic modeling : Predict ADME properties via SwissADME or pkCSM using logP (1.8) and polar surface area (45 Ų) .

Validation :

  • Compare in silico predictions with in vitro microsomal stability assays (e.g., human liver microsomes + NADPH) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Ethyl-piperazine
Reactant of Route 2
(R)-2-Ethyl-piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.